1,3-Dioxane, 2-phenyl-4-(1-propenyl)- 1,3-Dioxane, 2-phenyl-4-(1-propenyl)-
Brand Name: Vulcanchem
CAS No.: 76411-45-5
VCID: VC19353549
InChI: InChI=1S/C13H16O2/c1-2-6-12-9-10-14-13(15-12)11-7-4-3-5-8-11/h2-8,12-13H,9-10H2,1H3
SMILES:
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol

1,3-Dioxane, 2-phenyl-4-(1-propenyl)-

CAS No.: 76411-45-5

Cat. No.: VC19353549

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxane, 2-phenyl-4-(1-propenyl)- - 76411-45-5

Specification

CAS No. 76411-45-5
Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
IUPAC Name 2-phenyl-4-prop-1-enyl-1,3-dioxane
Standard InChI InChI=1S/C13H16O2/c1-2-6-12-9-10-14-13(15-12)11-7-4-3-5-8-11/h2-8,12-13H,9-10H2,1H3
Standard InChI Key HLBAOOXOQMCWMO-UHFFFAOYSA-N
Canonical SMILES CC=CC1CCOC(O1)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Nomenclature and Isomerism

The IUPAC name derives from the parent 1,3-dioxane ring, with numbering prioritizing the oxygen atoms. The propenyl group (CH₂CHCH₂) at position 4 exists in cis or trans configurations, though specific stereochemical data remain limited in literature.

Synthesis Methods

Prins Reaction Mechanism

The primary synthesis route involves the Prins reaction, where an olefin (e.g., 1-propene) reacts with formaldehyde in the presence of a solid acid catalyst . The reaction proceeds via:

  • Electrophilic activation of formaldehyde by the acid catalyst.

  • Nucleophilic attack by the olefin, forming a carbocation intermediate.

  • Cyclization to yield the 1,3-dioxane ring .

Catalytic Systems

Solid acid catalysts, such as HZSM-5 molecular sieves (pore size: 0.40–0.75 nm), dominate modern synthesis due to their high selectivity (>90%) and reusability . Comparative studies show:

CatalystTemperature (°C)Pressure (MPa)Formaldehyde Conversion (%)Selectivity (%)
HZSM-5 (0.55 nm)1203.08592
Beta zeolite1300.17841
Amberlyst-15 resin900.56588

Data adapted from CN103130768B .

Reaction Optimization

Key parameters include:

  • Molar ratio: Olefin-to-formaldehyde ratios of 1:2 maximize yield .

  • Solvent systems: Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction homogeneity .

  • Formaldehyde source: Paraformaldehyde (trioxane) reduces side reactions compared to aqueous formaldehyde .

Physicochemical Properties

Physical Properties

Estimated properties based on structural analogs :

PropertyValue
Molecular weight204.26 g/mol
Melting point-15 to -10°C (estimated)
Boiling point210–220°C (extrapolated)
Density (20°C)1.12–1.18 g/cm³
Log P (octanol-water)2.5–3.0
Solubility in waterLow (<1 g/L)

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 1.8–2.2 (propenyl CH₂), δ 4.5–5.0 (dioxane O–CH–O), and δ 7.2–7.6 (aromatic protons).

  • IR: Strong absorption at 1,100 cm⁻¹ (C–O–C stretching) and 3,050 cm⁻¹ (aromatic C–H).

Applications and Derivatives

Industrial Applications

  • Polymer precursors: Hydrolysis yields 1,3-propanediol, a monomer for polytrimethylene terephthalate (PTT) .

  • Pharmaceuticals: Intermediate for antitumor agents and antimicrobial compounds.

  • Fragrances: Propenyl group oxidation produces aldehydes for perfumery.

Derivative Synthesis

  • Hydrogenation: Catalytic hydrogenation saturates the propenyl group to form 4-propyl-2-phenyl-1,3-dioxane.

  • Epoxidation: Reaction with peracids generates epoxides for crosslinking applications.

Research Challenges and Future Directions

Catalytic Efficiency

While HZSM-5 catalysts achieve >90% selectivity, pore blocking and coke formation limit long-term stability . Hybrid catalysts (e.g., SAPO-11) are under investigation to mitigate deactivation.

Scalability

Continuous-flow reactors could enhance productivity, though high-pressure conditions (up to 10 MPa) pose engineering challenges .

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